N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-ylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2OS2/c19-15(13-6-3-9-20-13)18-16-17-14-11-5-2-1-4-10(11)7-8-12(14)21-16/h1-9H,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUWLOGXZUJSMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide typically involves the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like 2-propanol under reflux conditions. The intermediate product, N-(1-naphthyl)thiophene-2-carboxamide, is then treated with phosphorus pentasulfide (P2S5) to form the corresponding thioamide. Finally, oxidation of the thioamide with potassium ferricyanide in an alkaline medium yields the desired this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium ferricyanide.
Reduction: Potential reduction reactions could involve the use of reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiophene and naphtho-thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide derivatives have been investigated for their anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, certain derivatives demonstrated significant cytotoxic effects against breast cancer and lung cancer cell lines, highlighting their potential as therapeutic agents in oncology .
2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. This property makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
3. Enzyme Inhibition
Recent studies have identified this compound as a potent inhibitor of butyrylcholinesterase (BChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. The inhibition of BChE can enhance cholinergic transmission in the brain, suggesting potential therapeutic applications in treating cognitive disorders .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a semiconductor has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's high charge mobility and stability under operational conditions are significant advantages for developing efficient electronic devices .
2. Photovoltaic Applications
In the realm of solar energy, this compound has been incorporated into polymer blends used in bulk heterojunction solar cells. Its incorporation enhances the light absorption capabilities and overall efficiency of the solar cells, contributing to advancements in renewable energy technologies .
Biological Research Applications
1. Mechanistic Studies
this compound is utilized in various biological studies to understand its interaction with biological macromolecules. Researchers have employed techniques such as spectroscopy and molecular docking to elucidate its binding affinities and interaction mechanisms with target proteins .
2. Drug Development Research
The compound serves as a scaffold for drug development research aimed at synthesizing new therapeutic agents with improved efficacy and reduced side effects. Its structural versatility allows for modifications that can enhance bioavailability and selectivity towards specific biological targets .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Properties | Exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective at concentrations <50 µg/mL. |
| Study 3 | Enzyme Inhibition | Inhibited butyrylcholinesterase activity with an IC50 value indicating strong potential for Alzheimer's treatment applications. |
Mechanism of Action
The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but the compound’s ability to interfere with DNA synthesis and repair mechanisms is of particular interest .
Comparison with Similar Compounds
Structural Analogs and Conformational Analysis
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Substituted with a nitro-phenyl group instead of naphthothiazole.
- Crystal Data : Two molecules per asymmetric unit (A and B) with dihedral angles between benzene and thiophene rings of 13.53° (A) and 8.50° (B) , comparable to its furan analog (9.71°) .
- Intermolecular Interactions : Lacks classical hydrogen bonds; stabilizes via weak C–H⋯O/S interactions. This contrasts with the naphthothiazole derivative, where the fused aromatic system enhances π-π stacking and hydrophobic interactions .
ML355 Derivative (Lox12Slug001)
- Structure : Incorporates a naphtho[1,2-d]thiazol-2-yl group linked to a benzenesulfonamide scaffold.
- Binding Affinity : Designed for 12-lipoxygenase (12-LOX) inhibition, achieving a docking score of -11.40 due to hydrophobic interactions from the naphthothiazole moiety. This highlights the importance of bulky substituents in enhancing target engagement .
Indeno[1,2-d]thiazole Derivatives
- Structure : Substituted with methoxy, chloro, or fluoro groups (e.g., compounds 7c–7i ).
Pharmacological Activity
Anti-Cancer Activity
- Naphthothiazole Derivatives : Exhibit potent androgen receptor (AR) antagonism (IC₅₀ ~0.5 µM) and anti-prostate cancer activity comparable to Bicalutamide. LD₅₀ values are low, indicating favorable toxicity profiles .
- Thiophene Carboxamide Analogs: Limited direct data, but nitrophenyl derivatives (e.g., N-(2-nitrophenyl)thiophene-2-carboxamide) show genotoxicity in mammalian cells, suggesting divergent mechanisms compared to the naphthothiazole-based compound .
Enzyme Inhibition
- Cholinesterase Inhibition : Oxazole derivatives (e.g., N-benzylnaphtho[1,2-d]oxazol-8-amine) demonstrate acetylcholinesterase inhibition, but thiophene carboxamides are less explored in this context .
- Antiviral Activity: Indeno[1,2-d]thiazole derivatives (e.g., 7e) show SARS-CoV-2 inhibition (EC₅₀ ~10 µM), whereas naphthothiazole derivatives are primarily studied in oncology .
Physicochemical Properties
*LogP estimated via computational tools (e.g., ChemDraw).
Biological Activity
N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a unique structure that combines a naphtho-thiazole moiety with a thiophene carboxamide group. This structural configuration is critical for its biological activity, allowing it to interact effectively with various biological targets.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound can inhibit specific enzymes and proteins, disrupting cellular processes. For example, it has been shown to inhibit the activity of Pin1, a peptidyl prolyl cis-trans isomerase implicated in cancer progression .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, effective against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
Research has indicated that this compound demonstrates significant anticancer potential. A study evaluating its cytotoxic effects on HT-29 colorectal cancer cells revealed a moderate to high anti-proliferative activity, with IC50 values suggesting effective inhibition of cell growth .
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed through in vitro studies against various bacterial strains. The results showed promising antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the naphtho-thiazole and thiophene moieties significantly affect the biological activity of the compound. For instance:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups at specific positions enhances the compound's potency against various targets. This trend was observed in related thiazole derivatives where similar modifications led to improved antimalarial activities .
- Substituent Effects : Variations in substituents on the thiophene ring have been linked to changes in cytotoxicity profiles. Compounds with smaller substituents demonstrated better physicochemical properties and reduced cytotoxicity in HepG2 cell lines compared to bulkier groups .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| Naphtho[2,1-b:3,4-b']bisthieno | Naphtho-thiophene | Used in organic electronics | Lacks significant biological activity |
| Benzo[b]naphtho[1,2-d]thiophene sulfoxides | Fluorescent derivatives | Potential applications in bioimaging | Not extensively studied for anticancer properties |
This compound stands out due to its dual functionality as an anticancer and antimicrobial agent, unlike many other naphtho-thiophene derivatives which are primarily used for electronic applications or lack significant biological activity.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
- Anticancer Efficacy : In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
- Antimicrobial Testing : Clinical isolates of bacteria were treated with varying concentrations of the compound, showing a dose-dependent response in bacterial growth inhibition.
Q & A
How can the synthetic route for N-(naphtho[1,2-d]thiazol-2-yl)thiophene-2-carboxamide be optimized to improve yield and purity?
Answer:
The synthesis involves condensation of naphthalen-2-amine with thiophene-2-carbonyl chloride in propan-2-ol, followed by thioamide formation using P₂S₅ in anhydrous toluene and oxidation with potassium ferricyanide . Key optimizations include:
- Solvent selection : Protic solvents (e.g., ethanol) enhance cyclization efficiency.
- Catalysts : Lewis acids like ZnCl₂ may accelerate intermediate formation.
- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .
- Reaction monitoring : TLC (hexane:ethyl acetate, 3:1) ensures step completion .
What advanced spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene C-H at δ 7.2–7.5 ppm) and confirms carboxamide linkage (C=O at ~168 ppm) .
- HRMS : Validates molecular formula (e.g., C₁₈H₁₁N₂OS₂, [M+H]⁺ calcd. 335.0412) .
- X-ray crystallography : Resolves π-π stacking between naphthothiazole and thiophene rings .
- FT-IR : Identifies amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) .
How can researchers investigate the mechanism of action of this compound against enzymes like 12-lipoxygenase (12-LOX)?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with 12-LOX’s hydrophobic active site (e.g., π-alkyl interactions with Leu414) .
- Enzyme kinetics : Measure IC₅₀ via UV-Vis assays (e.g., inhibition of arachidonic acid oxidation at 234 nm) .
- Mutagenesis : Validate binding residues (e.g., Phe352Ala mutation reduces potency) .
- Cellular assays : Test anti-inflammatory activity in RAW264.7 macrophages (NF-κB suppression via ELISA) .
Which positions on the thiophene and naphthothiazole rings are reactive toward electrophilic substitution?
Answer:
- Thiophene ring : Electrophiles (e.g., NO₂⁺, Br⁺) attack position 5 due to electron-rich π-system .
- Naphthothiazole ring : Position 7 (para to sulfur) is favored for nitration/acylation .
- Experimental validation : Monitor regioselectivity via ¹H NMR (e.g., bromination shifts H-5 to δ 7.8 ppm) .
How should conflicting reports on biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?
Answer:
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., HepG2 vs. THP-1) .
- Target selectivity screening : Use kinase profiling arrays (e.g., Eurofins Panlabs) to identify off-target effects .
- Metabolite analysis : LC-MS/MS detects active metabolites (e.g., hydroxylated derivatives) in hepatic microsomes .
What methods are effective for resolving enantiomers of chiral derivatives of this compound?
Answer:
- Chiral HPLC : Use Chiralpak IA column (hexane:isopropanol 85:15, 1 mL/min) .
- Crystallization : Diastereomeric salt formation with (-)-dibenzoyl-L-tartaric acid .
- CD spectroscopy : Confirm absolute configuration (e.g., Cotton effect at 220 nm) .
How can computational modeling guide the design of analogs with enhanced metabolic stability?
Answer:
- ADMET prediction : Use QikProp to optimize logP (target 2–3) and reduce CYP3A4 inhibition .
- Metabolic hotspots : Identify labile sites (e.g., thiophene C-S bond) via MetaSite .
- Bioisosteric replacement : Replace thiophene with furan to reduce oxidative metabolism .
What strategies mitigate solubility challenges in in vivo studies of this compound?
Answer:
- Prodrug design : Introduce phosphate esters at the carboxamide group .
- Nanoparticle formulation : Use PLGA nanoparticles (size <200 nm, PDI <0.2) .
- Co-solvent systems : DMSO:PEG 400 (10:90) achieves >5 mg/mL solubility .
How do substituents on the naphthothiazole ring modulate fluorescence properties?
Answer:
- Electron-withdrawing groups (e.g., -NO₂): Red-shift emission (λem ~450 nm) via ICT effects .
- Rigidification : Methyl groups at position 3 enhance quantum yield (Φ from 0.2 to 0.5) .
- Applications : Track cellular uptake via confocal microscopy (ex/em 360/450 nm) .
What protocols validate the compound’s stability under physiological conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
